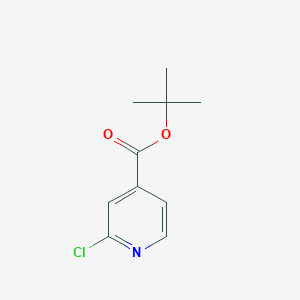
Tert-butyl 2-chloropyridine-4-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-chloropyridine-4-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl carboxylate derivatives, which are important intermediates in the synthesis of a wide range of chemical entities, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, and small molecule anticancer drugs . These compounds are characterized by the presence of a tert-butyl group attached to a carboxylate moiety, with additional functional groups providing the specificity required for their intended applications.
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives involves multi-step reactions, starting from readily available materials. For instance, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate was optimized through a one-pot process that included debenzylation and ring hydrogenation . Another example is the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which was efficiently achieved and used in the development of macrocyclic Tyk2 inhibitors . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was also reported, with a high total yield of 71.4% over four steps, demonstrating the potential for large-scale production .
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl carboxylate derivatives were confirmed using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined to be in the triclinic space group P1, with the proline ring adopting an envelope conformation . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
The tert-butyl carboxylate derivatives undergo various chemical reactions, which are essential for their transformation into the desired end products. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, and further chemical transformations were performed on this adduct . The reactivity of these compounds allows for the synthesis of complex molecules with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structures. The papers describe the crystallization conditions, space groups, and cell parameters of the synthesized compounds, which are important for understanding their stability and reactivity . Additionally, the compounds' spectroscopic data, such as NMR and IR spectra, provide insight into their functional groups and chemical environments .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocyclic Compounds
Tert-butyl 2-chloropyridine-4-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the palladium-catalyzed coupling reactions to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are significant in chemical synthesis (Wustrow & Wise, 1991).
2. Asymmetric Synthesis
This compound is also instrumental in asymmetric synthesis. An example is its use in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy (Chung et al., 2005).
3. Synthesis of Antibiotics
Another significant application of tert-butyl 2-chloropyridine-4-carboxylate is in the synthesis of antibiotics. The compound has been used in the Pd(0)-catalyzed regioselective arylation of alkyl 4-thiazolecarboxylate, contributing to the production of components for the complex heterocyclic core of thiopeptides antibiotics (Martin et al., 2008).
4. Crystallography Studies
It's also used in crystallography studies to understand molecular structures and packing. An example is the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate (Didierjean et al., 2004).
5. Development of Polymer Materials
This compound is also relevant in the development of polymer materials, such as the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol (Hsiao et al., 2000).
6. Intermediate in Anticancer Drugs
Tert-butyl 2-chloropyridine-4-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUSSPQEUANTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376247 | |
| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloropyridine-4-carboxylate | |
CAS RN |
295349-62-1 | |
| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

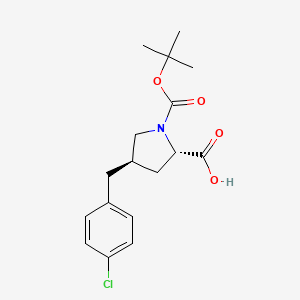
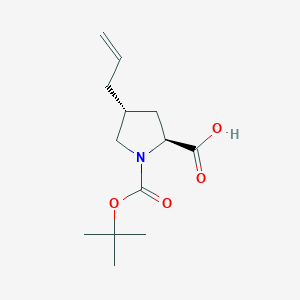



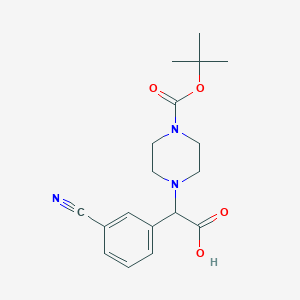
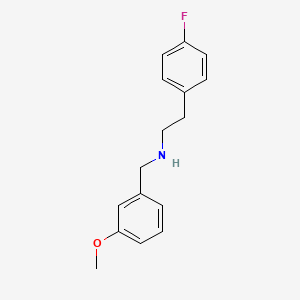
![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)
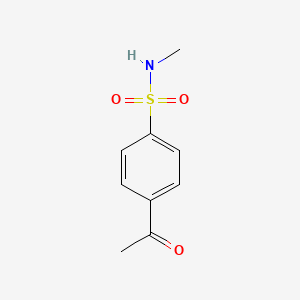


![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

